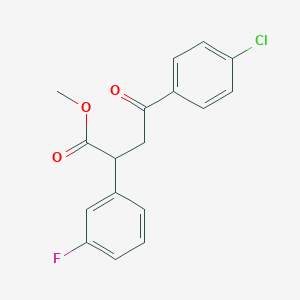
Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the chlorophenyl and fluorophenyl groups would likely make the molecule quite bulky and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ester and ketone functional groups, as well as the halogen substituents on the phenyl rings. The ester could undergo hydrolysis, while the ketone could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and ketone groups could make it somewhat soluble in polar solvents. The halogen substituents could also influence its boiling and melting points .Applications De Recherche Scientifique
Molecular Docking and Structural Analysis
Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate and related compounds have been studied through molecular docking, vibrational, structural, electronic, and optical analyses. These compounds exhibit stability due to hyper-conjugative interactions and charge delocalization, analyzed using natural bond orbital (NBO) analysis. Their potential as nonlinear optical materials is indicated by their dipole moment and first hyperpolarizabilities. Theoretical Ultraviolet–Visible spectra analyses suggest these compounds have significant biological activities, potentially inhibiting Placenta growth factor (PIGF-1), hinting at their pharmacological importance (Vanasundari et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds structurally similar to methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate have been extensively explored. These studies include investigations into cyclic peroxides from alkenes and active methylene compounds, demonstrating moderate-to-good yields in the presence of Mn(OAc)2 and molecular oxygen. Such research underscores the chemical versatility and potential utility of these compounds in various synthetic pathways (Qian et al., 1992).
Biosynthesis and Ethylene Production
Research has also focused on the biosynthesis of ethylene from methionine, identifying 4-methylthio-2-oxobutanoate as a putative intermediate. This compound has been isolated from culture fluids of various bacteria and fungi, suggesting a role in ethylene biosynthesis pathways, which could have implications for understanding plant growth and development processes (Billington et al., 1979).
Nonlinear Optical Materials and Reactivity
Further studies have delved into the first order hyperpolarizability, molecular electrostatic potential, HOMO and LUMO analysis, and NBO analysis of related compounds. Such analyses contribute to understanding the reactivity, stability, and potential applications of these compounds in nonlinear optical materials and other technological applications (Raju et al., 2015).
Inhibitors of Kynurenine-3-Hydroxylase
Compounds structurally related to methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate have been identified as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors represent a significant advancement in the development of neuroprotective agents, providing a foundation for future research into treatments for neurological disorders (Drysdale et al., 2000).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used in a chemical reaction, its mechanism would depend on the specific conditions and reactants .
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its intended use. If it shows promise as a pharmaceutical, further studies could explore its efficacy and safety in biological systems. If it’s a novel compound, studies could explore its synthesis, properties, and potential applications .
Propriétés
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBRCKFSLRTDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2987418.png)
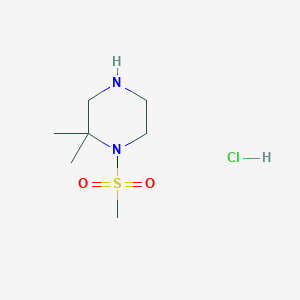
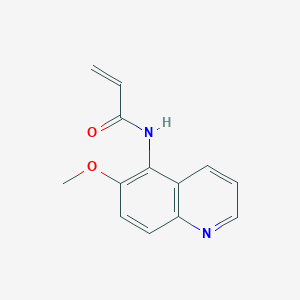
![N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2987425.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2987427.png)
![6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2987429.png)
![N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2987430.png)
![Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2987432.png)
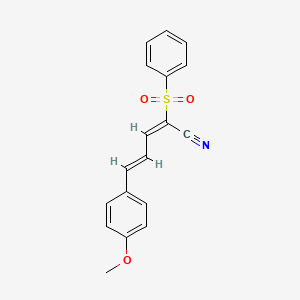

![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)
![1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2987438.png)
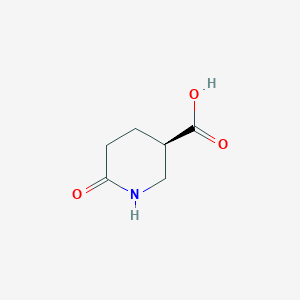
![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)